molecular formula C10H15ClN2O2 B2541035 (2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride CAS No. 2411181-58-1

(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride

Cat. No.: B2541035
CAS No.: 2411181-58-1
M. Wt: 230.69
InChI Key: OUXHIQKKEDMJOC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a chiral propanamide derivative characterized by:

  • Configuration: (2R)-stereochemistry at the α-carbon.
  • Functional Groups: A primary amino group (-NH₂) at position 2, a propanamide backbone, and a 4-methoxyphenyl substituent on the amide nitrogen.
  • Salt Form: Hydrochloride salt, enhancing solubility and stability.
  • Molecular Formula: C₁₀H₁₅ClN₂O₂.

Properties

IUPAC Name

(2R)-2-amino-N-(4-methoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVRKDGGQULUAX-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Pool Starting Materials

The chiral (R)-configured amino group is introduced using (R)-alanine or its protected derivatives. In a protocol adapted from US10919842B2, (R)-alanine methyl ester undergoes Boc protection (di-tert-butyl dicarbonate, 1.2 eq, THF, 0°C to RT) to yield tert-butyl (R)-2-((methoxycarbonyl)amino)propanoate. Subsequent coupling with 4-methoxyaniline is achieved using TCFH (tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI) in dichloromethane, affording tert-butyl (R)-2-((4-methoxyphenyl)amino)propanoate with 92% yield. Acidic deprotection (HCl/dioxane) yields the free amine, which is precipitated as the hydrochloride salt in ethyl acetate.

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
Boc Protection Boc₂O, THF, 0°C→RT, 12h 95% 98%
Amide Coupling TCFH/NMI, DCM, 24h 92% 99% ee
Deprotection 4M HCl/dioxane, 2h 89% 99.5%

Solid-Phase Synthesis for Scalable Production

US6710208B2 describes a solid-phase method using Wang resin functionalized with Fmoc-(R)-alanine. After Fmoc deprotection (20% piperidine/DMF), 4-methoxybenzoyl chloride (1.5 eq, DIPEA, DMF) is coupled via agitated reaction (12h, RT). Cleavage from the resin (TFA/H2O/TIPS, 95:2.5:2.5, 2h) followed by HCl salt formation in MTBE affords the target compound with 85% overall yield and >99% enantiomeric excess.

Optimization Insights:

  • Resin Loading: 0.8 mmol/g minimizes steric hindrance during coupling.
  • Coupling Time: Extended to 16h for quantitative conversion (monitored by Kaiser test).
  • Salt Crystallization: MTBE/EtOAc (4:1) yields needle-shaped crystals ideal for filtration.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 2-amino-N-(4-methoxyphenyl)propanamide is resolved using (R)-mandelic acid (1.1 eq) in ethanol/water (7:3). The (R,R)-diastereomer precipitates preferentially (85% recovery, 98% ee), while the mother liquor is recycled for (S)-enantiomer recovery.

Enzymatic Kinetic Resolution

Lipase B (Candida antarctica) selectively acetylates the (S)-enantiomer in vinyl acetate/t-BuOH (1:1, 37°C, 24h), leaving the (R)-amine unreacted (78% yield, 97% ee). Unreacted (S)-amine is separated via liquid-liquid extraction (hexane/0.1M HCl).

Process Optimization and Yield Enhancement

Solvent Screening for Amide Coupling

Comparative studies (Table 1) identify DCM as optimal for TCFH-mediated coupling, minimizing racemization:

Table 1: Solvent Impact on Coupling Efficiency

Solvent Yield (%) ee (%) Byproducts (%)
DCM 92 99 <1
THF 84 95 3
DMF 78 90 5
EtOAc 65 88 8

Temperature-Dependent Racemization

Controlled experiments (25–50°C) demonstrate negligible epimerization below 30°C during HCl salt formation. At 40°C, 5% (S)-isomer forms within 1h.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D2O): δ 7.35 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.15 (q, J = 7.2 Hz, 1H, CH), 3.72 (s, 3H, OCH3), 1.45 (d, J = 7.2 Hz, 3H, CH3).
  • HPLC: Chiralpak AD-H column, hexane/IPA/DEA (80:20:0.1), 1.0 mL/min, tR = 12.4 min (R-enantiomer), tR = 14.7 min (S-enantiomer).

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the (R)-configuration and hydrochloride salt formation. Unit cell parameters: a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, α = 90°, β = 95.6°, γ = 90°.

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (2 mL volume) enables rapid Boc deprotection (residence time 5 min, 50°C) and inline crystallization, achieving 94% yield with 99.8% purity. Process mass intensity (PMI) is reduced to 8 versus 23 in batch mode.

Waste Stream Management

Solvent recovery (DCM, MTBE) via fractional distillation attains 90% reuse efficiency. Aqueous waste is treated with activated carbon to reduce API loss to <0.1%.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents Key Features Melting Point (°C) Reference
(2R)-2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride C₁₀H₁₅ClN₂O₂ -NH₂ (C2), -OCH₃ (para) Chiral R-configuration, hydrochloride salt Not reported
(2R)-2-Amino-N-(4-nitrophenyl)propanamide hydrochloride C₉H₁₀ClN₃O₃ -NH₂ (C2), -NO₂ (para) Electron-withdrawing nitro group; R-configuration Not reported
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride C₉H₁₃ClN₂O₂ -NH₂ (C2), -OH (para) Hydroxyl group increases polarity; R-configuration Not reported
Tocainide Hydrochloride C₁₁H₁₆ClN₂O -NH₂ (C2), -CH₃ (2,6-dimethylphenyl) Antiarrhythmic agent; ±-configuration Not reported
(R)-2-Amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride (C62) C₅H₁₀ClF₃N₂O -NH₂ (C2), -CF₃CH₂ Fluorinated ethyl group; enhances lipophilicity 148–151
Puromycin Hydrochloride C₂₂H₂₉Cl₂N₇O₅ -NH₂ (C2), -OCH₃ (para), sugar moiety Antibiotic; complex structure Not reported

Key Structural and Functional Differences

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the nitro group in , which withdraws electrons. This impacts reactivity and binding interactions in biological systems.
  • Polarity : The hydroxyl group in increases hydrophilicity, whereas the trifluoroethyl group in enhances lipophilicity, affecting membrane permeability.

Stereochemistry :

  • The (2R)-configuration in the target compound and may confer selectivity in chiral environments, such as enzyme binding, compared to racemic mixtures like Tocainide .

Puromycin’s complex structure enables ribosomal inhibition, highlighting how substituent complexity expands functional applications .

Salt Forms and Solubility :

  • Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug formulation.

Biological Activity

(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride, often referred to as a methoxy-substituted phenyl compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H14ClN2O2C_{10}H_{14}ClN_{2}O_{2} and is characterized by an amino group and a methoxy-substituted phenyl group. The presence of these functional groups contributes to its solubility and reactivity, making it suitable for various biological applications.

1. Buffering Agent in Cell Cultures

One of the notable biological activities of (2R)-2-amino-N-(4-methoxyphenyl)propanamide hydrochloride is its role as an organic buffering agent . It helps maintain pH stability in cell cultures within a range of 6 to 8.5, which is crucial for optimal cellular processes and viability.

Synthesis

The synthesis of (2R)-2-amino-N-(4-methoxyphenyl)propanamide hydrochloride typically involves multi-step organic reactions. The methods can vary based on laboratory protocols but generally include the following steps:

  • Formation of the Amino Group : Starting from appropriate precursors, introduce the amino group through reductive amination or similar reactions.
  • Methoxy Substitution : The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Hydrochloride Formation : The final product is converted into its hydrochloride salt to enhance solubility in aqueous environments.

Interaction Studies

Interaction studies are crucial for understanding the compound's binding affinity and activity with various biological targets. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions.
  • Molecular Docking Studies : To predict binding modes and affinities with target proteins.

These studies provide insights into the potential therapeutic roles and safety profiles of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can elucidate variations in biological activity due to changes in substituents or stereochemistry. The following table summarizes some notable analogs:

Compound NameMolecular FormulaUnique Features
(2R)-2-amino-N-(3-methoxyphenyl)propanamide hydrochlorideC10H14ClN2O2C_{10}H_{14}ClN_{2}O_{2}Methoxy group at position 3 on the phenyl ring
(2R)-2-amino-N-(4-chlorophenyl)propanamide hydrochlorideC10H14ClN2O2C_{10}H_{14}ClN_{2}O_{2}Chlorine substitution instead of methoxy
(2S)-N-(4-methylphenyl)propanamideC11H15NC_{11}H_{15}NMethyl substitution on the phenyl ring

This comparison highlights how modifications can significantly influence biological activities and chemical properties.

Q & A

Q. Table 1: Comparison of Synthesis Routes for Analogous Compounds

MethodYield (%)Purity (%)Key ConditionsReference
Acylation with EDC/HOBt75–84>95DCM, RT, 12h
Chiral HPLC Resolution60–7099.5ChiralPak AD-H column
Salt Formation80–8598HCl gas, diethyl ether, 0°C

Advanced: What spectroscopic and crystallographic methods are recommended for characterizing the stereochemistry of (2R)-2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal XRD. For related amides, C=O bond lengths (1.23–1.24 Å) and N–H···O hydrogen bonds confirm amide resonance and packing motifs .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to correlate chiral center protons (e.g., δ 3.8–4.2 ppm for α-amino protons) with carbon shifts. 1H^{1}\text{H} NOESY can validate stereochemistry through spatial proximity .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for enantiomeric purity .

Basic: What are the recommended handling and storage conditions for this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes (skin/eyes) .
  • Stability Testing : Monitor via HPLC under accelerated conditions (40°C/75% RH) to assess hydrolytic stability of the amide bond .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and receptor expression levels. Use internal controls (e.g., known agonists/antagonists) .
  • Metabolic Stability : Test in liver microsomes to identify species-specific metabolism (e.g., human vs. rodent CYP450 isoforms) .
  • Data Normalization : Apply Z-factor scoring to minimize batch-to-batch variability in high-throughput screens .

Basic: What are the key considerations in designing experiments to study the compound's reactivity under different pH conditions?

Methodological Answer:

  • pH-Dependent Stability : Use buffered solutions (pH 1–12) to assess hydrolysis rates. For amides, acidic conditions (pH <3) may protonate the amine, altering reactivity .
  • Kinetic Analysis : Monitor degradation via UV-Vis or LC-MS at λmax_{\text{max}} ≈ 260 nm (aryl absorption) .
  • By-Product Identification : Use HRMS and 19F^{19}\text{F}-NMR (if applicable) to track fluorinated or chlorinated degradation products .

Advanced: What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs) to predict binding poses. Validate with MM-GBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess conformational stability of the methoxyphenyl group in binding pockets .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy position) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.